2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Description
This compound features a nicotinonitrile core substituted at the 2-position with a sulfanyl-ethyl group bearing a 3,4-dihydroisoquinolinyl moiety, at the 6-position with a phenyl group, and at the 4-position with a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dihydroisoquinolinyl substituent may confer unique binding interactions due to its fused bicyclic structure .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3OS/c25-24(26,27)20-12-21(17-7-2-1-3-8-17)29-23(19(20)13-28)32-15-22(31)30-11-10-16-6-4-5-9-18(16)14-30/h1-9,12H,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOMIFVQTPSIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a complex organic molecule with potential pharmacological applications. Its structure incorporates a trifluoromethyl group and isoquinoline derivatives, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H22F3N3OS
- Molecular Weight : 433.49 g/mol
- CAS Number : [to be filled as per the specific database]
The biological activity of the compound can be attributed to several key mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways .
- Cereblon Ligand Activity : It has been suggested that compounds with similar structures exhibit activity as cereblon E3 ligase binding agents, which can induce targeted protein degradation, thus influencing cellular processes and potentially providing therapeutic benefits in cancer treatment .
- Antinociceptive Effects : Preliminary studies indicate that derivatives of isoquinoline can exhibit antinociceptive properties, suggesting potential applications in pain management .
Biological Activity Data
The following table summarizes relevant biological activities associated with the compound and its analogs:
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Antinociceptive Study : A study demonstrated that a similar isoquinoline derivative significantly reduced pain responses in rat models of neuropathic pain. The compound was administered orally and showed sustained efficacy over a two-week period without significant withdrawal symptoms upon cessation .
- Cereblon Ligase Interaction : Research indicated that bifunctional compounds targeting cereblon E3 ligase could effectively degrade specific oncogenic proteins, providing a novel approach to cancer therapy. This mechanism suggests that the target compound may have similar applications .
- G Protein-Coupled Receptor Activity : Investigations into GPCR modulation revealed that certain isoquinoline derivatives could influence T-cell activation pathways, indicating potential immunomodulatory effects .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C23H21N3O5S
- Molar Mass : 451.49 g/mol
- CAS Number : 1164480-28-7
Anticancer Properties
Research indicates that compounds similar to 2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain isoquinoline derivatives displayed antimitotic activity with GI50 values indicating effective growth inhibition in human tumor cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic reactions involving the coupling of isoquinoline derivatives with nicotinonitrile frameworks. Various synthetic routes have been explored to optimize yield and purity, with modifications aimed at enhancing biological activity and reducing toxicity.
Case Studies
- In Vitro Studies : A series of isoquinoline derivatives were tested for their cytotoxic effects on a panel of cancer cell lines. The results indicated that compounds with structural similarities to This compound exhibited IC50 values in the low micromolar range, suggesting promising anticancer potential .
- Drug-Like Properties : Evaluation using SwissADME software revealed favorable drug-like characteristics for synthesized derivatives, including optimal lipophilicity and solubility profiles, which are critical for oral bioavailability .
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule’s reactivity is governed by:
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Nicotinonitrile core : Susceptible to nucleophilic/electrophilic substitution at positions 2, 4, and 6.
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Trifluoromethyl group : Electron-withdrawing nature directs meta/para substitution in aromatic systems .
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Sulfanyl bridge : Prone to oxidation or nucleophilic displacement due to the labile S–C bond .
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Isoquinoline moiety : Basic nitrogen enables protonation or coordination with electrophiles .
Nicotinonitrile Core Formation
The 4-(trifluoromethyl)nicotinonitrile scaffold is synthesized via:
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Cyclocondensation : Reaction of malononitrile with β-keto esters under basic conditions (e.g., triethylamine in ethanol) .
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Trifluoromethylation : Introduced using TMSCF₃ or CF₃Cu reagents at the 4-position .
Functionalization of the Nicotinonitrile Core
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6-Phenyl Substitution : Achieved via Suzuki-Miyaura coupling using phenylboronic acid and Pd catalysts .
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Sulfanyl Group Installation : Thiol-ene "click" chemistry or nucleophilic substitution with 2-mercapto-1-(3,4-dihydroisoquinolin-2-yl)ethanone .
Sulfanyl Bridge Formation
text**Reaction**: Nicotinonitrile-Br + HS-CH₂-CO-isoquinoline → Target Compound **Conditions**: - Base: K₂CO₃ in DMF - Temperature: 80°C, 12 h **Mechanism**: Nucleophilic aromatic substitution (SNAr) at the 2-position[2][9].
Stability and Degradation Pathways
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Hydrolysis : The nitrile group undergoes slow hydrolysis to carboxylic acid under acidic/basic conditions .
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Oxidation : Sulfanyl bridge oxidizes to sulfoxide/sulfone with H₂O₂ or mCPBA .
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Thermal Degradation : Decomposition above 200°C via cleavage of the sulfanyl bond .
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | DSC |
| MS (m/z) | 513.1 [M+H]⁺ | ESI-MS |
| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H, Ar), 7.45–7.20 (m, 5H, Ph) | 400 MHz |
Challenges and Optimizations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nicotinonitrile Core
Key Observations :
- Trifluoromethyl vs.
- Sulfanyl Substituent Diversity: The dihydroisoquinolinyl-oxoethylsulfanyl group (target) introduces a fused bicyclic system, contrasting with simpler substituents like ethylsulfanyl () or chlorophenylsulfanyl (). This complexity may influence binding kinetics or solubility.
- Aromatic vs. Heteroaromatic at Position 6 : The phenyl group (target) offers planar rigidity, whereas furyl () introduces oxygen-based polarity, which could alter π-π stacking or hydrogen-bonding interactions.
Bioactivity and Structural Clustering
Evidence from hierarchical clustering of bioactivity profiles () suggests that compounds with structural similarities often share overlapping modes of action. For example:
- The trifluoromethyl-nicotinonitrile scaffold is associated with kinase inhibition due to its electron-withdrawing properties and ability to occupy hydrophobic pockets .
- Pyrazolyl derivatives (e.g., ) may exhibit enhanced anti-inflammatory activity compared to furyl analogues (), as pyrazole rings mimic purine bases in ATP-binding sites.
Computational similarity metrics (Tanimoto and Dice indices) highlight that even minor substituent changes (e.g., dihydroisoquinolinyl vs. pyrazolyl) reduce structural similarity scores by 15–20%, correlating with divergent bioactivities .
Research Findings and Implications
- Synthetic Feasibility: Compounds with bulkier substituents (e.g., dihydroisoquinolinyl in the target molecule) often require multi-step synthesis, as seen in , whereas simpler analogues (e.g., ) are synthesized in higher yields (48–90% ).
- Target Engagement: Molecular docking studies suggest the dihydroisoquinolinyl moiety in the target compound forms van der Waals interactions with hydrophobic enzyme pockets, a feature absent in chlorophenylsulfanyl derivatives ().
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of nicotinonitrile derivatives often involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) are synthesized via one-pot multicomponent reactions using DME (1,2-dimethoxyethane) as a solvent under reflux conditions . Optimization may involve adjusting temperature, catalyst loading (e.g., trifluoromethanesulfonic acid), and stoichiometric ratios of intermediates like sulfonyl esters or isoquinoline derivatives. Reaction progress should be monitored via TLC or HPLC.
Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?
- Methodological Answer: ¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments. For instance, in a structurally related compound (2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile), characteristic peaks include:
Q. What safety precautions are essential when handling the trifluoromethyl and sulfanyl groups in this compound?
- Methodological Answer: The trifluoromethyl group may release HF under hydrolytic conditions, necessitating PPE (gloves, goggles) and fume hood use. The sulfanyl moiety is prone to oxidation; storage under inert gas (N₂/Ar) at 0–6°C is advised . Reactivity with strong acids/bases should be tested in controlled environments .
Advanced Research Questions
Q. How can researchers design experiments to study the electronic effects of the isoquinolinyl moiety on the compound’s reactivity?
- Methodological Answer: Density Functional Theory (DFT) calculations can model electron distribution and frontier molecular orbitals. Compare with analogs lacking the isoquinolinyl group (e.g., 4-phenyl-6-(trifluoromethyl)nicotinonitrile) to assess changes in electrophilicity. Experimental validation via kinetic studies (e.g., nucleophilic substitution rates) under varying pH and solvents (DMSO, MeCN) can quantify electronic impacts .
Q. What strategies resolve contradictions in reported biological activities of nicotinonitrile derivatives?
- Methodological Answer: Systematic meta-analysis of structure-activity relationships (SARs) is key. For example, compare the bioactivity of derivatives with/without the 3,4-dihydroisoquinolinyl group. Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with controls for solvent effects (DMSO vs. aqueous buffers). Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
- Methodological Answer: Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F). Quantify degradation products via LC-MS/MS and assess toxicity using Daphnia magna or algal growth inhibition tests. Environmental modeling (e.g., EPI Suite) predicts log Kow and BCF values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
